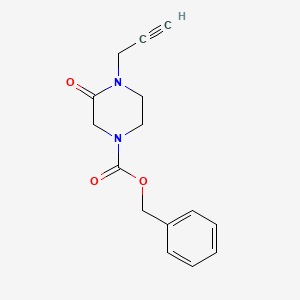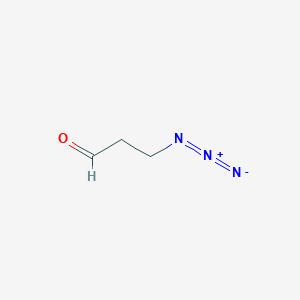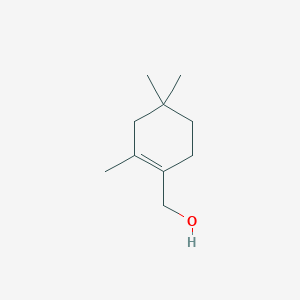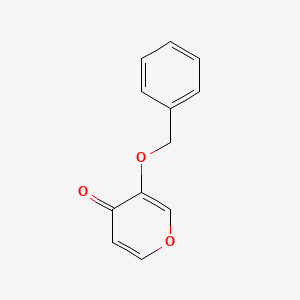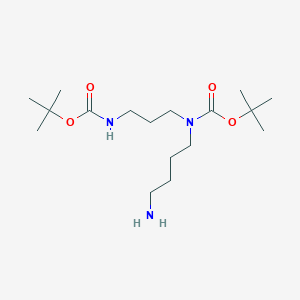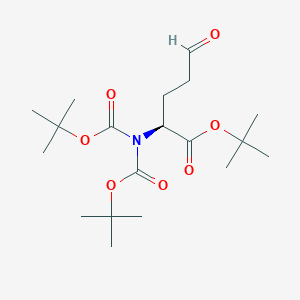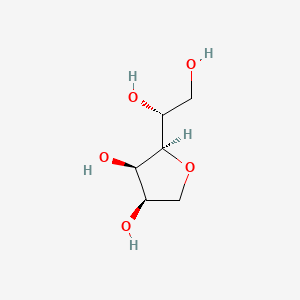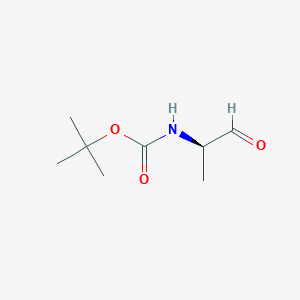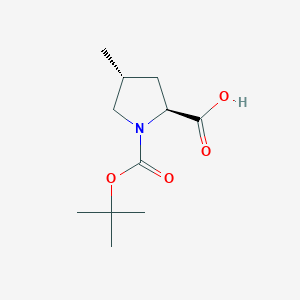
2-(4-Hydroxybutyl)isoindoline-1,3-dione
Overview
Description
2-(4-Hydroxybutyl)isoindoline-1,3-dione (HIBD) is an organic compound that has been widely studied for its potential applications in the field of synthetic and medicinal chemistry. HIBD is a derivative of the isoindoline-1,3-dione (IID) family, which has been used in various scientific research applications, such as drug delivery, drug metabolism, and drug design. HIBD has been extensively studied for its unique chemical and physical properties, which make it an attractive target for medicinal and synthetic research.
Scientific Research Applications
1. Potential in Anti-Allergic Therapy
2-(4-Hydroxybutyl)isoindoline-1,3-dione derivatives, specifically 4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1), have shown potential in anti-allergic therapy. A study found that PD1 exhibited anti-inflammatory effects and was effective in reducing symptoms in an ovalbumin-induced allergic asthma mouse model. This suggests its possible use as a compound for anti-allergic therapy (Huang et al., 2018).
2. Application as Herbicide Inhibitors
Isoindoline-1,3-dione derivatives have been explored for their use in agriculture as herbicide inhibitors. In particular, they have been found effective as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for weed control. This research suggests the potential of these compounds in developing new, more efficient herbicides (He et al., 2019).
3. Material Science and Green Chemistry Applications
The compounds have applications in material science and green chemistry. For instance, a study highlights the use of Water Extract of Onion Peel Ash (WEOPA) in synthesizing isoindoline-1,3-dione derivatives, offering a more environmentally friendly approach to their production (Journal et al., 2019).
4. Optoelectronics and Photophysical Properties
Isoindoline-1,3-dione derivatives have been studied for their optoelectronic applications. Research on novel acridin-isoindoline-1,3-dione derivatives has revealed their potential in optoelectronics due to their high thermal stability and fluorescent properties (Mane et al., 2019).
5. Therapeutic Potential in Alzheimer's Disease
Some derivatives have shown promise as potential therapeutic agents for Alzheimer's disease. A study demonstrated that specific derivatives could act as disease-modifying multifunctional anti-Alzheimer agents, inhibiting key targets related to the disease (Panek et al., 2018).
6. Antimicrobial Applications
Isoindoline-1,3-dione derivatives have been evaluated for their antimicrobial activities. For instance, certain compounds have shown efficacy against strains like Staphylococcus aureus and Candida albicans, indicating their potential in antimicrobial therapies (Ghabbour et al., 2016).
7. Electrochemical Sensing Capabilities
These compounds have been utilized in electrochemical sensors for the determination of various substances like N-acetylcysteine, paracetamol, and folic acid. This highlights their potential in developing sensitive and specific sensors for biomedical and environmental applications (Karimi-Maleh et al., 2016).
Safety and Hazards
Future Directions
Isoindoline derivatives, including “2-(4-Hydroxybutyl)isoindoline-1,3-dione”, have potential for use in chemical production and clinical medicine due to their complex and variable structures . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .
Mechanism of Action
Target of Action
The primary target of 2-(4-Hydroxybutyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Biochemical Pathways
The compound’s action on the dopamine receptor D2 suggests that it may affect the dopaminergic pathways in the brain . These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic parameters .
Result of Action
One study suggests that isoindolines can revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that this compound may have potential therapeutic
Biochemical Analysis
Biochemical Properties
2-(4-Hydroxybutyl)isoindoline-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Additionally, it inhibits β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease . The nature of these interactions involves binding to specific sites on the target biomolecules, leading to changes in their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis and necrosis in certain cancer cell lines, such as Raji cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the dopamine receptor D3 can alter signaling pathways related to neurotransmission . Additionally, its inhibition of β-amyloid aggregation can impact cellular processes involved in neurodegeneration .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the dopamine receptor D3, modulating its activity and potentially exerting antipsychotic effects . Furthermore, it inhibits β-amyloid protein aggregation, which may involve interactions with specific sites on the amyloid proteins . These binding interactions lead to changes in the activity of the target biomolecules, resulting in the observed biochemical and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on its anticonvulsant activity, different dosages were tested in mice, and it was found that the compound exhibited significant anticonvulsant effects at specific doses . At higher doses, toxic or adverse effects were observed, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it undergoes metabolic transformations that can affect its activity and function . These metabolic pathways can influence the compound’s efficacy and safety, making it crucial to understand its metabolism for potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its effectiveness and potential side effects. Understanding these transport and distribution mechanisms is vital for optimizing its use in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall efficacy
Properties
IUPAC Name |
2-(4-hydroxybutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNCNQDIENYPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455835 | |
| Record name | 2-(4-hydroxybutyl)-1H-Isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24697-70-9 | |
| Record name | 2-(4-hydroxybutyl)-1H-Isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
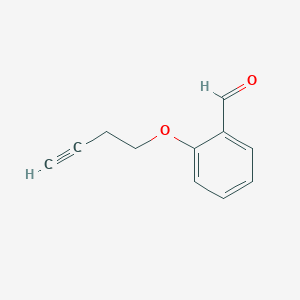
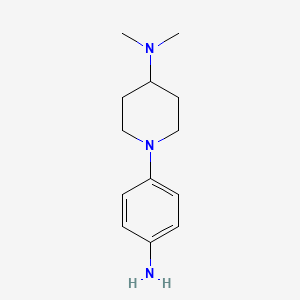
![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)
